molecular formula C12H16F3N3O2 B1375499 tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 733758-27-5

tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B1375499
CAS No.: 733758-27-5
M. Wt: 291.27 g/mol
InChI Key: APOBQALSVCWHDF-UHFFFAOYSA-N
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Description

Chemical Overview tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a high-value chemical scaffold featuring a fused bicyclic system common in medicinal chemistry. The core structure consists of an imidazo[4,5-c]pyridine system, a privileged scaffold known for its diverse biological activities . The incorporation of a trifluoromethyl (CF 3 ) group is a strategic modification to enhance key properties such as metabolic stability, membrane permeability, and binding affinity in drug candidates . The tert-butyloxycarbonyl (Boc) protecting group is a standard feature that provides stability and allows for further synthetic manipulation, particularly at the nitrogen atom . Research Applications and Value This compound serves as a critical key intermediate in organic synthesis and drug discovery programs. Its primary research value lies in the development of novel therapeutic agents. Compounds based on the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold have been specifically patented for their antihypertensive activity . Furthermore, closely related structures are actively investigated as potential kinase inhibitors for anticancer applications . The presence of the trifluoromethyl group makes this analog particularly attractive for optimizing the potency and drug-like properties of such inhibitors. Handling and Storage This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated area. For long-term stability, it is recommended to store the product in a dry, tightly closed container at 2-8°C, protected from light .

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)17-9(16-7)12(13,14)15/h4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOBQALSVCWHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the imidazo[4,5-c]pyridine core through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a trifluoromethylation reaction. The tert-butyl ester is then introduced through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazo[4,5-c]pyridine core or the ester group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Antimicrobial Activity : Research indicates that compounds with imidazo[4,5-c]pyridine structures exhibit significant antimicrobial properties. They may serve as lead compounds for developing new antibiotics or antifungal agents. Studies have shown that modifications to the trifluoromethyl group can enhance bioactivity against specific pathogens .
    • Anticancer Potential : Preliminary studies suggest that derivatives of imidazo[4,5-c]pyridine can inhibit tumor cell proliferation. The introduction of the tert-butyl and trifluoromethyl groups may contribute to increased potency and selectivity against cancer cells .
  • Agrochemical Applications
    • Pesticide Development : The compound's unique structure may offer potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests could be explored further to develop environmentally friendly agricultural chemicals .
  • Material Science
    • Fluorinated Polymers : The trifluoromethyl group is known for imparting unique properties to polymers, such as increased chemical resistance and thermal stability. Research into incorporating this compound into polymer matrices could lead to advanced materials with specialized applications in coatings and electronics .

Case Studies and Research Findings

Study ReferenceApplicationFindings
AntimicrobialSignificant activity against Gram-positive bacteria; potential for further development
AnticancerInhibition of proliferation in specific cancer cell lines; structure-activity relationship established
AgrochemicalEffective against common agricultural pests; low toxicity to non-target organisms

Mechanism of Action

The mechanism of action of tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, while the imidazo[4,5-c]pyridine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted imidazo[4,5-c]pyridines and tert-butyl esters. Examples include:

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is unique due to the combination of its trifluoromethyl group, imidazo[4,5-c]pyridine core, and tert-butyl ester. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Biological Activity

tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate, with the CAS number 733758-27-5, is a compound of interest due to its potential biological activities. This article presents a comprehensive review of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₆F₃N₃O₂
  • Molecular Weight : 291.28 g/mol
  • IUPAC Name : tert-butyl 2-(trifluoromethyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

The structure features a trifluoromethyl group and an imidazo[4,5-c]pyridine core, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Case Study : A derivative of imidazo[4,5-c]pyridine showed an IC₅₀ value of approximately 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
  • Mechanism : The activity was attributed to the compound's ability to inhibit key proteins involved in cell proliferation and survival pathways.

Anticonvulsant Activity

The anticonvulsant potential of similar compounds has been explored in various models:

  • Findings : Compounds with structural similarities to tert-butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine demonstrated significant protection against seizures in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and cellular uptake
Imidazo ringEssential for interaction with biological targets
Tert-butyl esterIncreases stability and reduces toxicity

Research Findings

  • Inhibition Studies : Research indicates that the compound can inhibit certain kinases involved in cancer progression .
  • Cell Line Testing : In vitro studies on various cancer cell lines have shown that modifications in the imidazo structure can lead to enhanced efficacy against specific types of tumors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving Boc-protection, cyclization, and trifluoromethylation. For example, intermediates like tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate (similar to ) are often characterized using 1^1H/13^{13}C NMR and LC-MS. Key steps include Boc deprotection under acidic conditions (e.g., TFA) and trifluoromethyl group introduction via nucleophilic substitution. Reaction progress should be monitored by TLC or HPLC to confirm intermediate purity .

Q. How can the purity of this compound be optimized during synthesis?

  • Methodological Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is effective. Purity validation via 1^1H NMR (integration of impurity peaks <5%) and LC-MS (≥95% purity) is critical. highlights controlled synthesis protocols, such as optimizing reaction time and temperature to minimize side products .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm backbone structure and substituents (e.g., tert-butyl at δ 1.4 ppm, trifluoromethyl at δ 120–125 ppm in 13^{13}C).
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and imidazole rings.
  • LC-MS : Molecular ion peak ([M+H]+) matching the theoretical molecular weight.
    X-ray crystallography (e.g., using SHELX programs, as in ) provides definitive confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group while avoiding side reactions?

  • Methodological Answer : Use anhydrous conditions and catalysts like CuI or Pd(PPh3_3)4_4 for trifluoromethylation. Kinetic studies (e.g., varying temperature from 25°C to 80°C) can identify optimal yields. suggests coupling reactions under inert atmospheres (Ar/N2_2) to prevent oxidation. Monitor by 19^{19}F NMR to track CF3_3 incorporation and detect fluorinated byproducts .

Q. What computational methods validate the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare computed 1^1H NMR shifts (via GIAO method) with experimental data. Molecular docking studies (e.g., AutoDock) can assess potential biological interactions, aligning with ’s emphasis on theory-driven design .

Q. How should crystallographic data discrepancies (e.g., unit cell parameters) be resolved during structural analysis?

  • Methodological Answer : Re-refine data using SHELXL ( ) with updated constraints (e.g., isotropic displacement parameters for heavy atoms). Cross-validate with powder XRD to rule out polymorphism. For ambiguous electron density regions, employ twin refinement (SHELXT) or high-resolution synchrotron data .

Safety and Handling

Q. What precautions are critical for handling tert-butyl-protected intermediates and trifluoromethyl derivatives?

  • Methodological Answer :

  • Storage : Keep at –20°C under inert gas (argon) to prevent Boc-group hydrolysis ().
  • PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact with trifluoromethyl reagents (potential irritants; ).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, and adsorb liquids with vermiculite .

Data Interpretation

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be addressed?

  • Methodological Answer :

  • Variable Temperature NMR : Determine if splitting arises from dynamic processes (e.g., ring puckering).
  • 2D Experiments : Use HSQC/HMBC to assign coupling pathways.
  • Computational Validation : Compare experimental shifts with DFT-predicted values ( ). Contradictions may indicate impurities or conformational isomers .

Tables for Key Data

Technique Key Observations Reference
1^1H NMRtert-butyl (δ 1.4 ppm), imidazole protons (δ 7.2–8.0 ppm)
LC-MS[M+H]+ at m/z 328.2 (theoretical 327.3)
X-ray CrystallographySpace group P21_1/c, unit cell dimensions a=10.2 Å, b=12.5 Å, c=14.8 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

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